DL-TBOA

Übersicht

Beschreibung

DL-Threo-β-Benzyloxyasparaginsäure, allgemein bekannt als DL-TBOA, ist ein potenter Inhibitor von exzitatorischen Aminosäuretransportern (EAATs). Es wird in der wissenschaftlichen Forschung häufig verwendet, um die Rolle von Glutamattransportern bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. This compound ist bekannt für seine Fähigkeit, die Aufnahme von Glutamat, einem wichtigen Neurotransmitter im zentralen Nervensystem, zu blockieren, wodurch die synaptische Transmission und neuronale Erregbarkeit beeinflusst werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DL-TBOA wird durch einen mehrstufigen Prozess synthetisiert, der die Schutz- und Entschützung von funktionellen Gruppen sowie die Bildung von Schlüsselzwischenprodukten umfasstDer letzte Schritt beinhaltet die Entschützung der Aminogruppe, um this compound zu erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in spezialisierten chemischen Laboratorien unter kontrollierten Bedingungen hergestellt. Die Synthese beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln sowie fortschrittlichen Reinigungstechniken, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DL-TBOA unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Amino- und Carboxylgruppe. Es kann auch an Veresterungs- und Amidierungsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Schutzmittel wie tert-Butyloxycarbonyl (Boc) und Benzylchloroformiat sowie Entschützungsmittel wie Trifluoressigsäure. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen verschiedene geschützte und entschützte Zwischenprodukte sowie Derivate mit modifizierten funktionellen Gruppen. Diese Produkte werden häufig in weiteren Studien verwendet, um die Struktur-Aktivitäts-Beziehungen der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Mechanism of Action:

DL-TBOA functions as a competitive, non-transportable blocker of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate. By inhibiting these transporters, this compound increases glutamate concentrations in the synaptic cleft, facilitating studies on excitatory neurotransmission and neuronal excitability.

Key Findings:

- Potency: this compound exhibits high potency against EAAT1 and EAAT2, with inhibition constants (Ki) of 42 µM and 5.7 µM, respectively .

- Electrophysiological Effects: In vivo studies demonstrated that microdialysis administration of this compound into the hippocampus significantly increased extracellular levels of aspartate and glutamate, leading to neuronal damage and convulsive behavior in animal models .

Case Study:

In a study examining the effects of this compound on neocortical slices from postnatal rats, it was shown that application of this compound reduced the activity of EAAC1 and GLT1 transporters, providing insights into glutamatergic signaling during early brain development .

Cancer Research

Impact on Chemotherapy:

Recent research has highlighted the potential of this compound in enhancing the efficacy of chemotherapy agents in colorectal cancer (CRC). It was found that this compound augments cell death induced by specific chemotherapeutics while reducing p53 induction, which is often associated with cellular stress responses.

Key Findings:

- Cell Viability: In CRC cell lines HCT116 and LoVo, co-treatment with this compound increased cell death induced by SN38 (an active metabolite of irinotecan) while counteracting the effects of oxaliplatin .

- Mechanistic Insights: The alteration in SLC1A1 transporter activity was noted as a significant factor in the differential effects observed in chemotherapy resistance .

Data Table: Effects of this compound on Chemotherapy-Induced Cell Death

| Treatment | Cell Line | Effect on Viability | Mechanism |

|---|---|---|---|

| SN38 + this compound | HCT116 | Increased death | Reduced p53 induction |

| Oxaliplatin + this compound | HCT116 | Decreased death | Altered SLC1A1 localization |

Pharmacological Applications

Research Tool:

this compound has been utilized as a research tool to dissect the physiological roles of glutamate transporters in various experimental settings. Its ability to selectively inhibit EAATs without affecting ionotropic or metabotropic receptors makes it invaluable for studying excitatory neurotransmission.

Key Findings:

- Selectivity: this compound shows selectivity for EAATs over other receptor types, making it suitable for targeted studies on glutamate signaling pathways .

- In Vitro Applications: It has been effectively used in assays involving HEK293 cells expressing different EAATs to explore transporter function and pharmacodynamics .

Wirkmechanismus

DL-TBOA exerts its effects by competitively inhibiting excitatory amino acid transporters, specifically EAAT1, EAAT2, and EAAT3. By blocking the uptake of glutamate, this compound increases the extracellular concentration of this neurotransmitter, leading to enhanced synaptic transmission and neuronal excitability. This mechanism is particularly useful in studying the role of glutamate transporters in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

DL-TBOA wird oft mit anderen Glutamattransporter-Inhibitoren wie L-trans-Pyrrolidin-2,4-dicarboxylat (t-2,4-PDC) verglichen. Während beide Verbindungen die Glutamataufnahme hemmen, ist this compound potenter und selektiver für EAATs. Im Gegensatz zu t-2,4-PDC wird this compound nicht von den Glutamatträgern transportiert, was es zu einem effektiveren Werkzeug für die Untersuchung der Rolle von Glutamattransportern bei der synaptischen Transmission macht .

Ähnliche Verbindungen

L-trans-Pyrrolidin-2,4-dicarboxylat (t-2,4-PDC): Ein Substratinhibitor von Glutamattransportern, weniger potent als this compound.

Dihydrokainat: Ein selektiver Inhibitor von EAAT2, weniger potent als this compound.

Die einzigartigen Eigenschaften und die hohe Potenz von this compound machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung von Glutamattransportern und ihrer Rolle bei verschiedenen physiologischen und pathologischen Prozessen.

Biologische Aktivität

DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate, a key neurotransmitter in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential neurotoxic and neuroprotective properties.

This compound acts primarily as a competitive inhibitor of EAATs, particularly EAAT1 and EAAT2. The compound has been shown to inhibit glutamate uptake in various cellular models:

- In vitro Studies : In COS-1 cells overexpressing EAAT1, this compound exhibited an inhibition constant (Ki) of 42 µM. For EAAT2, the Ki was significantly lower at 5.7 µM, indicating a stronger inhibitory effect compared to other known blockers like dihydrokainate (Ki = 79 µM) .

- In vivo Studies : Administration of this compound via microdialysis into the hippocampus of rats resulted in a substantial increase in extracellular levels of both aspartate (3.4-fold) and glutamate (9-fold), demonstrating its efficacy in altering neurotransmitter dynamics .

Effects on Cell Viability

This compound's impact on cell viability has been extensively studied in cancer cell lines. Research indicates that this compound can have dual effects depending on the context:

- Cancer Cell Lines : In studies involving HCT116 and LoVo cells, this compound enhanced cell death induced by SN38 (an active metabolite of irinotecan) while counteracting cell death caused by oxaliplatin. Specifically, treatment with 350 µM this compound abolished oxaliplatin-induced loss of viability in LoVo cells . This suggests that this compound may modulate resistance mechanisms in cancer therapy.

- Mechanistic Insights : The differential effects observed are linked to changes in the expression and localization of SLC1A1, an important glutamate transporter. In resistant cell lines, this compound treatment led to increased sensitivity to SN38 while providing protection against oxaliplatin-induced toxicity .

Neurotoxic and Neuroprotective Properties

This compound's role extends beyond cancer biology; it also exhibits neurotoxic and neuroprotective effects:

- Neurotoxicity : High doses of this compound have been associated with neuronal damage in the hippocampus, evidenced by convulsive behavior and limbic seizures in animal models following stereotaxic administration . This underscores the potential risks associated with excessive inhibition of glutamate transporters.

- Neuroprotection : Conversely, under certain conditions, this compound may provide neuroprotective effects by preventing excitotoxicity associated with elevated glutamate levels. The balance between its neurotoxic and neuroprotective roles is critical for understanding its therapeutic potential .

Summary of Findings

The biological activity of this compound is characterized by its potent inhibition of EAATs, leading to significant alterations in glutamate dynamics and cellular viability across various contexts. Below is a summary table encapsulating key findings:

| Property | Value/Observation |

|---|---|

| EAAT1 Ki | 42 µM |

| EAAT2 Ki | 5.7 µM |

| Effect on SN38-induced death | Enhanced by this compound |

| Effect on oxaliplatin-induced death | Counteracted by this compound |

| Neurotoxicity | Induces neuronal damage at high doses |

| Neuroprotection | Potentially protective under certain conditions |

Eigenschaften

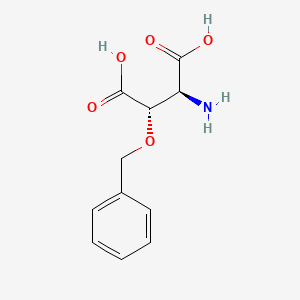

IUPAC Name |

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOBCYXURWDEDS-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415515 | |

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208706-75-6 | |

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of DL-TBOA?

A1: this compound primarily targets excitatory amino acid transporters (EAATs) []. These transporters play a crucial role in regulating extracellular glutamate levels in the central nervous system by transporting it into surrounding glial cells, thereby terminating glutamatergic synaptic transmission.

Q2: How does this compound interact with EAATs?

A2: this compound acts as a competitive, non-transported blocker of EAATs []. It binds to the transporter's substrate binding site, preventing glutamate from binding and being transported. Unlike some inhibitors, this compound does not induce transporter-mediated currents or heteroexchange with intracellular glutamate [].

Q3: What are the downstream effects of inhibiting EAATs with this compound?

A3: Inhibiting EAATs with this compound leads to an accumulation of glutamate in the extracellular space [, ]. This can have various consequences, including:

- Enhanced activation of extrasynaptic glutamate receptors: Elevated glutamate levels can lead to prolonged activation of both synaptic and extrasynaptic NMDA and AMPA receptors, contributing to neuronal excitability and potentially excitotoxicity [, ].

- Modulation of synaptic plasticity: this compound has been shown to affect both long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, highlighting its influence on synaptic plasticity mechanisms [, ].

- Altered neuronal network activity: By disrupting glutamate homeostasis, this compound can induce abnormal neuronal activity patterns, such as slow network oscillations (SNOs) in the developing hippocampus and paroxysmal hyperactivity in the prefrontal cortex of AD mouse models [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H15NO5, and its molecular weight is 253.25 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.

Q5: Is this compound chemically stable, and how does its stability compare to other EAAT inhibitors?

A5: this compound demonstrates higher chemical stability compared to its benzoyl analog, Threo-Beta-Benzoyloxyaspartate (TBzOAsp) []. This improved stability is attributed to the replacement of the labile ester bond in TBzOAsp with a more stable ether linkage in this compound.

Q6: Does this compound have any known catalytic properties?

A6: this compound is not known to possess any catalytic properties. Its primary mode of action is through binding and inhibiting EAATs, not catalyzing chemical reactions.

Q7: Have computational methods been used to study this compound and its interactions with EAATs?

A7: Yes, computational chemistry and modeling techniques, including molecular docking, have been employed to investigate the binding interactions between this compound and EAATs []. These studies help elucidate the structural basis of this compound's inhibitory potency and selectivity.

Q8: How do structural modifications of this compound affect its activity and selectivity for different EAAT subtypes?

A8: Research on novel L-TBOA analogs with substitutions on the benzene ring has shown that these modifications significantly influence their potency and selectivity for EAAT subtypes []. For instance, TFB-TBOA, with a trifluoromethylbenzoylamino group, displayed significantly higher potency for EAAT1 and EAAT2 compared to L-TBOA []. These findings underscore the importance of SAR studies in optimizing this compound derivatives for targeted therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.